molecular formula C17H16N4S B14950438 1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl-

1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl-

Katalognummer: B14950438
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: COFKGFMXENMDLN-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a dimethylaminobenzylidene group and a phenyl group, making it a compound of interest for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- typically involves the reaction of 3-amino-1,3,4-thiadiazole-5-thiol with 4-dimethylaminobenzaldehyde in an acidic ethanolic solution . The reaction proceeds through the formation of a Schiff base, where the amino group of the thiadiazole reacts with the aldehyde group of the benzaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the benzylidene group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-Thiadiazole, 2-(4-methoxybenzylidenamino)-5-phenyl-: Similar structure but with a methoxy group instead of a dimethylamino group.

    1,3,4-Thiadiazole, 2-(4-chlorobenzylidenamino)-5-phenyl-: Contains a chlorine atom instead of a dimethylamino group.

    1,3,4-Thiadiazole, 2-(4-nitrobenzylidenamino)-5-phenyl-: Features a nitro group in place of the dimethylamino group.

Uniqueness

The presence of the dimethylamino group in 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- imparts unique electronic properties to the compound, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Eigenschaften

Molekularformel

C17H16N4S

Molekulargewicht

308.4 g/mol

IUPAC-Name

N,N-dimethyl-4-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]aniline

InChI

InChI=1S/C17H16N4S/c1-21(2)15-10-8-13(9-11-15)12-18-17-20-19-16(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b18-12+

InChI-Schlüssel

COFKGFMXENMDLN-LDADJPATSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=NN=C(S2)C3=CC=CC=C3

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.